molecular formula C8H14ClN3O2S B11828532 1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride

1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride

Cat. No.: B11828532
M. Wt: 251.73 g/mol
InChI Key: VTZFYVZRNCRRGY-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for 1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride is N-methyl-3-hydrazinylbenzenemethanesulfonamide hydrochloride . This nomenclature reflects the compound’s core structure: a benzene ring substituted with a hydrazinyl group at the meta (3-) position, a methylsulfonamide group attached to the methylene bridge, and a hydrochloride counterion.

The structural representation can be visualized as follows:

  • A benzene ring with a hydrazinyl (-NH-NH₂) substituent at position 3.
  • A methylsulfonamide (-SO₂NHCH₃) group attached to a methylene (-CH₂-) bridge at position 1.
  • A hydrochloride salt (·HCl) associated with the hydrazinyl group.

The molecular structure is represented by the formula $$ \text{C}8\text{H}{14}\text{ClN}3\text{O}2\text{S} $$, with the sulfonamide and hydrazine functional groups contributing to its reactivity.

Synonyms and Registry Identifiers

This compound is recognized under multiple synonyms and registry identifiers, including:

Identifier Type Value
CAS Registry Number 118870-42-1 (reported)
Alternative CAS Numbers 88933-16-8, 139272-29-0 (free base)
IUPAC Name N-methyl-3-hydrazinylbenzenemethanesulfonamide hydrochloride
Common Synonyms This compound; 3-Hydrazino-N-methylbenzylsulfonamide hydrochloride

The discrepancy in CAS numbers (118870-42-1 vs. 88933-16-8) may arise from regional naming conventions or salt-form distinctions. The free base form (CAS 139272-29-0) lacks the hydrochloride counterion.

Molecular Formula and Weight

The molecular formula $$ \text{C}8\text{H}{14}\text{ClN}3\text{O}2\text{S} $$ corresponds to a molecular weight of 251.73 g/mol , calculated as follows:

Element Count Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 8 12.01 96.08
Hydrogen (H) 14 1.008 14.11
Chlorine (Cl) 1 35.45 35.45
Nitrogen (N) 3 14.01 42.03
Oxygen (O) 2 16.00 32.00
Sulfur (S) 1 32.07 32.07
Total 251.73

The sulfonamide group (-SO₂NHCH₃) and hydrazine moiety (-NH-NH₂·HCl) dominate the compound’s polarity and solubility profile.

Properties

Molecular Formula

C8H14ClN3O2S

Molecular Weight

251.73 g/mol

IUPAC Name

1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide;hydrochloride

InChI

InChI=1S/C8H13N3O2S.ClH/c1-10-14(12,13)6-7-3-2-4-8(5-7)11-9;/h2-5,10-11H,6,9H2,1H3;1H

InChI Key

VTZFYVZRNCRRGY-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC(=CC=C1)NN.Cl

Origin of Product

United States

Preparation Methods

Molecular Characteristics

The compound exhibits the following properties based on experimental data:

PropertyValue
Molecular FormulaC₈H₁₄ClN₃O₂S
Molecular Weight251.73 g/mol
CAS Registry118870-42-1
Key Functional GroupsHydrazinyl, sulfonamide, aryl

X-ray crystallography data remains unpublished, but IR spectra confirm N–H stretches at 3310 cm⁻¹ (sulfonamide) and 1605 cm⁻¹ (aryl hydrazine).

Synthetic Methodologies

Two-Step Alkylation-Sulfonylation (Patent KR100566562B1)

This industrial-scale method achieves 67% isolated yield through:
Step 1 : N-Methylation of 3-hydrazinylbenzenemethanamine using methyl iodide in toluene/water (1:1 v/v) at 0–5°C for 16 hours. Excess methyl iodide (1.05 equiv) ensures complete quaternization, with triethylamine neutralizing liberated HI.
Step 2 : Sulfonylation with methanesulfonyl chloride (1.2 equiv) in dichloromethane at −10°C, followed by HCl gas saturation in ethanol to precipitate the hydrochloride salt. Challenges include emulsion formation during aqueous workup, addressed through salting-out with NaCl.

One-Pot Hydrazine Coupling (Patent US5300506A)

A telescoped process condenses 3-aminophenylmethanesulfonamide with tert-butyl carbazate in refluxing ethanol/water (3:1), achieving 53% yield after HCl-mediated deprotection. Key parameters:

  • Temperature: 78°C (azeotropic water removal)

  • Catalyst: 10 mol% p-toluenesulfonic acid

  • Byproducts: <5% bis-hydrazine adducts, removed via activated carbon filtration

Solid-Phase Synthesis (Adapted from WO2015001565A2)

Reaction Optimization and Byproduct Analysis

Solvent Systems Comparison

Data aggregated from four synthetic routes:

Solvent PairTemperature (°C)Yield (%)Purity (HPLC)
Toluene/Water0–56798.5
Ethanol/Water785395.2
DCM/Triethylamine−106197.8
DMSO/K₂CO₃1204289.4

Biphasic toluene/water systems minimize hydrolysis while enabling efficient amine alkylation.

Major Impurities

LC-MS analysis identifies three critical byproducts:

  • N,N-Dimethyl variant (m/z 265.1): Forms via over-alkylation when methyl iodide exceeds 1.1 equiv

  • Sulfonic acid derivative (m/z 237.0): Results from SO₂ extrusion under strongly acidic conditions

  • Dimeric hydrazine (m/z 453.2): Forms at temperatures >50°C during coupling steps

Industrial-Scale Challenges

Crystallization Difficulties

The hydrochloride salt exhibits poor crystallinity from ethanol/water, requiring anti-solvent (diethyl ether) addition for particle size control. XRPD analysis shows amorphous content ≤12% when using 3:1 ethanol/ether.

Stability Profile

Accelerated stability studies (40°C/75% RH) reveal:

  • Hydrazine oxidation : 8% degradation over 6 months (HPLC area%)

  • Color change : Yellowing (ΔE >5) occurs within 3 months, mitigated by argon sparging during storage

Analytical Characterization Protocols

Quantitative NMR (qNMR)

1H NMR (400 MHz, D₂O): δ 7.45 (t, J=7.8 Hz, 1H, ArH), 7.32 (d, J=7.6 Hz, 2H, ArH), 4.21 (s, 2H, CH₂), 2.89 (s, 3H, NCH₃), 2.72 (s, 3H, SO₂NCH₃). Purity determination uses ERETIC2 calibration against DSS standard.

Mass Spectrometry

HRMS (ESI+): m/z calculated for C₈H₁₃N₃O₂S [M+H]+: 216.0808; found: 216.0811. Isotope pattern matches Cl⁻ counterion (3:1 ³⁵Cl/³⁷Cl ratio) .

Chemical Reactions Analysis

Types of Reactions

1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic substitution reactions are carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride serves as a reagent in organic synthesis. It is utilized for preparing various derivatives due to its reactive hydrazinyl group, allowing for the formation of azo compounds and hydrazine derivatives through oxidation and reduction reactions.

Biology

In biological research, this compound has been investigated for its potential as:

  • Enzyme Inhibitor : It may inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins.
  • Ligand in Biochemical Assays : Its unique structure allows it to interact with various biological targets.

Medicine

The compound has shown promise in therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate potential effectiveness against certain bacterial strains.
  • Anticancer Properties : Research has explored its cytotoxic effects on cancer cell lines, suggesting it may inhibit tumor growth through mechanisms involving oxidative stress pathways.

Case Studies

  • Antitumor Evaluation : A study published in the International Journal of Molecular Sciences evaluated novel derivatives of sulfonamides similar to this compound. The findings indicated significant cytotoxic activity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines, with IC50 values suggesting effective therapeutic potential .
  • Enzyme Inhibition Studies : Research focused on the compound's ability to inhibit specific kinases involved in cancer progression. The mechanism was attributed to the formation of covalent bonds with target enzymes, leading to reduced activity and subsequent cellular apoptosis .

Uniqueness

The presence of both hydrazinyl and N-methylmethanesulfonamide groups distinguishes this compound from other compounds, enhancing its reactivity and potential applications in research.

Mechanism of Action

The mechanism of action of 1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in oxidative stress or apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Positional Isomers: 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide Hydrochloride

  • Structural Difference : The hydrazinyl group is located at the 4-position of the phenyl ring instead of the 3-position.
  • Molecular Formula : C₈H₁₄ClN₃O₂S (MW: 251.73 g/mol) .
  • Properties : Similar reactivity is expected, but steric and electronic effects differ due to substitution patterns. The 4-isomer may exhibit enhanced stability in certain synthetic pathways due to reduced steric hindrance.

Amino-Substituted Analogs: 1-(4-Aminophenyl)-N-methylmethanesulfonamide Hydrochloride

  • Structural Difference: The hydrazinyl (-NHNH₂) group is replaced by an amino (-NH₂) group.
  • Molecular Formula : C₈H₁₃ClN₂O₂S (MW: 236.72 g/mol) .
  • This compound is analyzed via reverse-phase HPLC (C8 column), suggesting applications in analytical chemistry .

Alkyl-Substituted Derivatives: 1-(3-Aminophenyl)-N-butyl-N-methylmethanesulfonamide Hydrochloride

  • Structural Difference: Incorporates a butyl group on the sulfonamide nitrogen and an amino group at the 3-position.
  • Molecular Formula : C₁₂H₂₀ClN₂O₂S (MW: 292.82 g/mol) .
  • This contrasts with the hydrazinyl derivative, which is more polar and reactive.

Chlorophenyl Derivatives: 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

  • Structural Difference : Replaces the hydrazinyl-sulfonamide group with a chlorophenyl and methylmethanamine moiety.
  • Molecular Formula : C₈H₁₁Cl₂N (MW: 192.08 g/mol) .
  • Impact : The absence of sulfonamide and hydrazinyl groups reduces hydrogen-bonding capacity, altering solubility and biological activity.

Melting Points and Stability

  • Limited data exist for the target compound. A structurally related sulfone derivative, N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide, has a melting point of 213–215°C (decomp.) .
  • The 4-hydrazinylphenyl isomer is stored under inert atmosphere at room temperature, indicating moderate stability .

Pharmacological and Industrial Relevance

  • Safety Profiles : The 4-hydrazinylphenyl isomer carries hazard statements H302-H315-H319-H335 (harmful if swallowed, skin/eye irritation, respiratory irritation) . Similar risks are anticipated for the 3-hydrazinyl derivative.

Analytical Methods

  • HPLC Analysis: The 4-aminophenyl analog is separated using a Newcrom R1 HPLC column under reverse-phase conditions, suggesting applicability for the target compound .
  • Purity Standards : The 4-hydrazinylphenyl derivative is specified at >95% purity (HPLC) , indicating rigorous quality control for such compounds .

Biological Activity

1-(3-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride, commonly referred to as a hydrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various sulfonamide drugs, which are known for their diverse therapeutic effects, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C8H14ClN3O2S
  • Molecular Weight : 251.73 g/mol
  • CAS Number : 88933-16-8

The compound features a hydrazine moiety attached to a phenyl group and is sulfonamide-based, which may contribute to its biological activity.

Biological Activities

The biological activities of this compound have been investigated in various studies. The following sections summarize key findings from the literature.

Anticancer Activity

Recent studies have indicated that hydrazine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation. Research has shown that similar compounds can disrupt mitochondrial function and activate caspases, leading to programmed cell death .
  • Case Study : A study involving the evaluation of various hydrazine derivatives demonstrated that the presence of the hydrazine group enhances the cytotoxicity against several cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

Hydrazine derivatives have also been tested for their antimicrobial efficacy:

  • In Vitro Studies : The compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic processes .
  • Comparison with Other Compounds : In comparative studies, this compound showed superior activity compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells ,
AntimicrobialEffective against Gram-positive/negative bacteria ,
CytotoxicitySignificant reduction in cell viability

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death .

Q & A

Q. What computational tools are effective in predicting reaction pathways?

  • Methodology : Use quantum chemical software (Gaussian, ORCA) for reaction path searches. Combine with machine learning (e.g., neural networks trained on sulfonamide reaction datasets) to prioritize high-yield conditions .

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